molecular formula C₁₆H₉D₄ClN₂O B1146573 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 CAS No. 1346601-41-9

9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4

Cat. No.: B1146573
CAS No.: 1346601-41-9
M. Wt: 288.76
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Description

9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 is a synthetic compound that belongs to the class of imidazoisoindoles This compound is characterized by the presence of a chlorophenyl group and a deuterium-labeled tetrahydroimidazoisoindolone core

Properties

CAS No.

1346601-41-9

Molecular Formula

C₁₆H₉D₄ClN₂O

Molecular Weight

288.76

Synonyms

9b-(p-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 typically involves the following steps:

    Formation of the Imidazoisoindolone Core: The core structure can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a substitution reaction using appropriate chlorinated reagents.

    Deuterium Labeling: The deuterium atoms can be incorporated through specific labeling techniques, often involving the use of deuterated reagents or solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenated reagents and catalysts like palladium on carbon can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.

Scientific Research Applications

9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 involves its interaction with specific molecular targets. For example, it can act as a negative allosteric modulator of muscarinic acetylcholine receptors, particularly the M5 subtype . This modulation affects the receptor’s activity and downstream signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9b-(4-Chlorophenyl)-1,2,3,9b-tetrahydro-5H-imidazo[2,1-a]isoindol-5-one-d4 is unique due to its deuterium labeling, which can provide insights into reaction mechanisms and metabolic pathways. Additionally, its specific substitution pattern on the imidazoisoindolone core may confer distinct biological activities and chemical reactivity.

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